![molecular formula C15H24N2O2 B8255018 9alpha-Hydroxymatrine CAS No. 88509-92-6](/img/structure/B8255018.png)
9alpha-Hydroxymatrine
Overview
Description
9alpha-Hydroxymatrine is a quinolizidine alkaloid that can be found in the leaves of Sophora macrocarpa . It is a natural product derived from plants .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. The modification of matrine over the past five years has been mainly on the D-ring . Many new matrine alkaloids have been extracted from natural products, some of which have good pharmacological activity .Molecular Structure Analysis
The molecular weight of this compound is 264.36 and its formula is C15H24N2O2 . The structure classification of this compound falls under Alkaloids .Scientific Research Applications
Steroid Synthesis Enhancement
9alpha-Hydroxymatrine has been implicated in the enhancement of steroid synthesis. A study demonstrated the in vivo transformation of progesterone into 9alpha-hydroxyprogesterone using the steroid 9alpha-hydroxylase gene cloned from Mycobacterium smegmatis into Escherichia coli BL21. This biotechnological process yielded significant amounts of 9alpha-hydroxyprogesterone from progesterone over a period of 7 days. The study highlights the enzyme's capability to process other substrates like 4-androstene-3,17-dione, marking an advancement in the field of steroid synthesis (Arnell et al., 2007).
Novel Ecdysteroid Discovery
This compound has also been associated with the discovery of new natural compounds. A study reported the isolation of 9alpha,20-dihydroxyecdysone from the herb Silene italica ssp. nemoralis. This compound is the first C-9 hydroxylated ecdysteroid with a cis-fused A/B ring junction to have been isolated from a plant source. The structure of this novel compound was determined using various spectroscopic techniques (Pongrácz et al., 2003).
Alkaloid Synthesis and Anti-HBV Activity
Research has highlighted the role of this compound in the synthesis of alkaloids and their potential medical applications. In one study, a series of quinolizidine alkaloids were isolated from the roots of Sophora flavescens, including this compound. These alkaloids, including this compound, demonstrated significant anti-hepatitis B virus (HBV) activity in vitro (Ding et al., 2006).
Analytical Method Development and Validation
This compound has also been involved in the analytical method development and validation for biotechnological synthesis of drugs. A study applied detailed guidelines by the FDA for bioanalytical method validation to the biotechnological process of synthesizing 9alpha-hydroxyprogesterone. This process set a precedent for analytical validation in biotechnological synthesis, contributing significantly to the field (Lindholm et al., 2003).
properties
IUPAC Name |
(1R,2R,9S,15S,17S)-15-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-12-13-4-1-5-14(19)17(13)8-10-3-2-6-16(9-11)15(10)12/h10-13,15,18H,1-9H2/t10-,11-,12+,13+,15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPUVIWKODBID-WHPHWUKISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CN4C3C(CCC4)CN2C(=O)C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN4[C@H]3[C@@H](CCC4)CN2C(=O)C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316455 | |
Record name | 9α-Hydroxymatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88509-92-6 | |
Record name | 9α-Hydroxymatrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88509-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9α-Hydroxymatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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